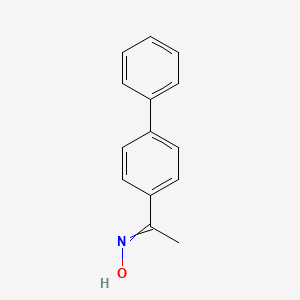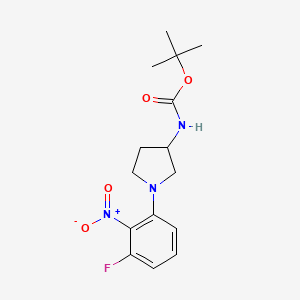![molecular formula C33H28BNO2 B14786360 7-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dibenzo[c,h]acridine](/img/structure/B14786360.png)
7-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)dibenzo[c,h]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz[C,h]acridine, 7-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes a dibenzacridine core and a boronate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[C,h]acridine, 7-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]- typically involves multi-step organic synthesis techniques. One common method includes the Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated dibenzacridine under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Dibenz[C,h]acridine, 7-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives. Substitution reactions typically result in various functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Dibenz[C,h]acridine, 7-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of Dibenz[C,h]acridine, 7-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, causing mutations and potentially leading to carcinogenesis . The boronate ester group allows it to participate in Suzuki coupling reactions, making it valuable in synthetic organic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Dibenz[a,j]acridine: Another polycyclic aromatic hydrocarbon with similar mutagenic properties.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: A compound with a similar boronate ester group.
Uniqueness
Dibenz[C,h]acridine, 7-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]- is unique due to its combination of a dibenzacridine core and a boronate ester group
Propiedades
Fórmula molecular |
C33H28BNO2 |
|---|---|
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
13-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C33H28BNO2/c1-32(2)33(3,4)37-34(36-32)24-17-13-23(14-18-24)29-27-19-15-21-9-5-7-11-25(21)30(27)35-31-26-12-8-6-10-22(26)16-20-28(29)31/h5-20H,1-4H3 |
Clave InChI |
BKZXOGBDBNXKEG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C4C=CC5=CC=CC=C5C4=NC6=C3C=CC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


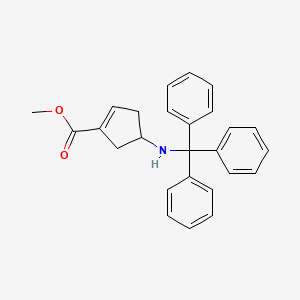
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14786312.png)
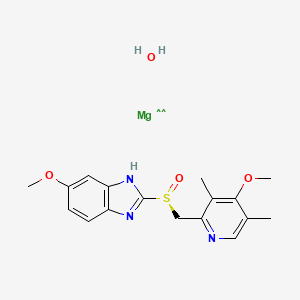
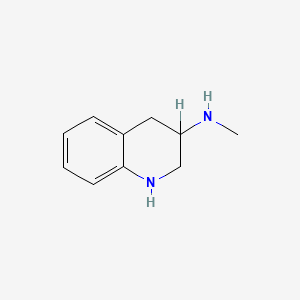
![N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B14786325.png)
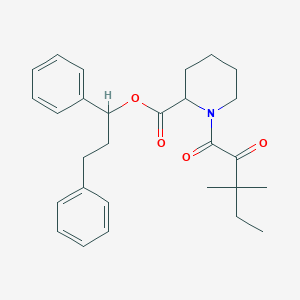
![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14786333.png)
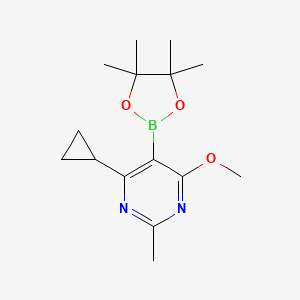
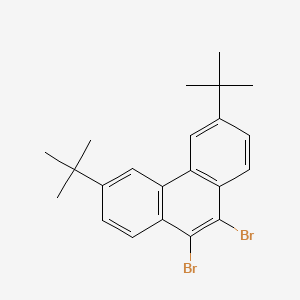
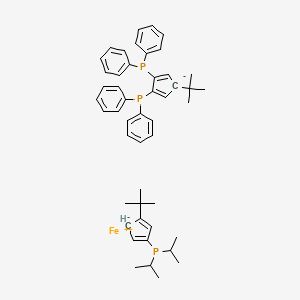
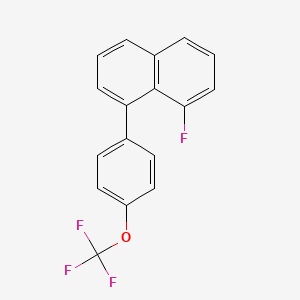
![tert-Butyl 1-benzyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14786353.png)
